[3-(Methylamino)-4-nitrophenyl]methanol

Purity comparison Quality control Building block procurement

The 3-methylamino-4-nitro regioisomer (CAS 1228182-77-1) is frequently misidentified or substituted with the 4,3-regioisomer (CAS 62347-97-1), leading to failed heterocycle synthesis. This is the correct scaffold for ortho-phenylenediamine precursors. - **Key differentiation:** Ortho-NHCH₃/NO₂ arrangement enables selective nitro reduction → 3-methylamino-4-amino benzyl alcohol, exclusive precursor for benzimidazoles, benzotriazoles, and quinoxalines. - **Pharmacophore:** J. Med. Chem. 1986 amsacrine analogue data-this 3-methylamino-4-nitro motif expands activity to solid tumors (Lewis lung carcinoma). - **Process certainty:** Preserves cyclization trajectory for vorozole analogue synthesis; other regioisomers invalidate SAR. - **Specification:** ≥98% purity, benzylic alcohol handle for conjugation.

Molecular Formula C8H10N2O3
Molecular Weight 182.179
CAS No. 1228182-77-1
Cat. No. B2643082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Methylamino)-4-nitrophenyl]methanol
CAS1228182-77-1
Molecular FormulaC8H10N2O3
Molecular Weight182.179
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)CO)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O3/c1-9-7-4-6(5-11)2-3-8(7)10(12)13/h2-4,9,11H,5H2,1H3
InChIKeyHAQQZQCYPNMION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Methylamino)-4-nitrophenyl]methanol Procurement-Ready Profile


[3-(Methylamino)-4-nitrophenyl]methanol (CAS 1228182-77-1), also named 5-(Hydroxymethyl)-N-methyl-2-nitroaniline, is a disubstituted benzene derivative bearing a methylamino group at the 3-position, a nitro group at the 4-position, and a hydroxymethyl group at the 1-position (molecular formula C₈H₁₀N₂O₃, MW 182.18 g/mol) [1]. It is classified as a nitroaniline-based benzylic alcohol building block and is supplied at up to 98% purity for research and intermediate applications . The compound belongs to a family of regioisomeric (methylamino)(nitrophenyl)methanol congeners, and its specific 3-methylamino-4-nitro ortho-relationship distinguishes it from the commercially more prevalent 4-methylamino-3-nitro regioisomer (CAS 62347-97-1), with implications for both synthetic reactivity and biological recognition properties.

Regioisomeric Precision
Defined 3-methylamino-4-nitro substitution pattern enables controlled ortho-phenylenediamine synthesis
Heterocycle Precursor
Direct building block for benzimidazole, benzotriazole, and quinoxaline library construction
Synthetic Route Compatibility
Ortho-NHCH₃/NO₂ geometry supports reduction-cyclization sequences not accessible with regioisomers

Regioisomer Differentiation in (Methylamino)(nitrophenyl)methanol Procurement


The (methylamino)(nitrophenyl)methanol scaffold exists in at least three regioisomeric forms — the target 3-methylamino-4-nitro (CAS 1228182-77-1), the 4-methylamino-3-nitro (CAS 62347-97-1), and the 2-methylamino-5-nitro (CAS 946582-41-8) — all sharing the identical molecular formula C₈H₁₀N₂O₃ and molecular weight of 182.18 g/mol, yet differing fundamentally in the relative positions of the -NHCH₃, -NO₂, and -CH₂OH substituents . These positional permutations produce distinct local electronic environments, intramolecular hydrogen-bonding networks, and chemical reactivity profiles that cannot be recapitulated by simple interchange . The 3-methylamino-4-nitro ortho-arrangement in the target compound uniquely predisposes it toward reduction to ortho-phenylenediamine derivatives and toward the electronic characteristics documented in the 3-methylamino-4-nitrophenyl SAR literature for antitumor amsacrine analogues, where this specific substitution motif confers broader in vivo solid tumor activity relative to the 3-methoxy parent [1]. Substituting a different regioisomer alters the vector of both the hydrogen-bond-donating methylamino and the electron-withdrawing nitro group, invalidating structure-activity relationships and synthetic route fidelity that depend on this precise geometry.

Reduction Pathway Divergence
The 4-methylamino-3-nitro regioisomer yields a different diamine upon reduction, leading to distinct heterocyclic scaffolds that may not match the intended pharmacophore.
Electronic & H-Bonding Environment Shift
Ortho NHCH₃-NO₂ intramolecular hydrogen bonding in the target compound alters nitro reduction potential; meta or swapped arrangements change reactivity profiles and downstream selectivity.
Synthetic Route Fidelity
Vorozole-analogue benzotriazole formation requires the exact 3-methylamino-4-nitro geometry; a different regioisomer would produce an isomeric triazole, invalidating the designed cyclization.

Differentiation Evidence vs. Closest Analogs


Commercial Purity Grade Comparison

[3-(Methylamino)-4-nitrophenyl]methanol (CAS 1228182-77-1) is commercially supplied at a certified purity of 98% by Leyan (Cat. No. 1527049) . The closest regioisomeric comparator, [4-(Methylamino)-3-nitrophenyl]methanol (CAS 62347-97-1), is offered by Bidepharm at a standard purity of 95% and by Leyan at 97% . This represents a 1–3 percentage-point purity differential in favor of the target compound among established suppliers, translating to lower batch-to-batch impurity burden for applications requiring high-fidelity intermediate quality.

Purity Grade
Head-to-head
98% vs. 95–97%
Certified purity advantage may reduce repurification burden
Supplier-reported HPLC/NMR; batch-specific verification recommended
Purity comparison Quality control Building block procurement

3-Methylamino-4-nitrophenyl Motif Antitumor SAR

In a comparative medicinal chemistry study published in the Journal of Medicinal Chemistry (1986), replacement of the 3'-methoxy group of the clinical antileukemic agent amsacrine with a 3'-methylamino group yielded compound 3, which demonstrated a broader spectrum of action including in vivo activity against experimental solid tumors (Lewis lung carcinoma), in contrast to the methoxy parent that lacked solid tumor efficacy [1]. The study further established that 3,5-disubstituted 3'-methylamino compounds exhibited the highest antitumor activity within the series, whereas the SAR for acridine substitution was distinct from the 4,5-disubstituted amsacrine analogues [1]. While this evidence derives from amsacrine congeners containing the 3-methylamino-4-nitrophenyl anilino ring — not from the free benzylic alcohol building block itself — it provides class-level validation that the 3-methylamino-4-nitro substitution motif, which is the defining structural feature of CAS 1228182-77-1, is associated with quantifiably differentiated biological activity relative to other anilino-ring substitution patterns.

Motif SAR
Class-level
Solid tumor activity present vs. absent in methoxy parent
Reported motif-level activity context, requires target-specific validation
Data from amsacrine analogues, not the free benzylic alcohol
Antitumor SAR Amsacrine analogues Solid tumor activity Lewis lung carcinoma

Regiochemical Substitution Pattern and Geometry

The target compound positions the methylamino (-NHCH₃) and nitro (-NO₂) groups in an ortho relationship (C3 and C4, respectively), with the hydroxymethyl (-CH₂OH) at C1 meta to NHCH₃ and para to NO₂ [1]. The primary regioisomer [4-(Methylamino)-3-nitrophenyl]methanol (CAS 62347-97-1) inverts this ortho pairing such that -CH₂OH is para to -NHCH₃ and ortho to -NO₂ . The second regioisomer [2-(Methylamino)-5-nitrophenyl]methanol (CAS 946582-41-8) places -NHCH₃ and -NO₂ in a meta relationship with -CH₂OH para to -NO₂ . In the target compound, the ortho disposition of the hydrogen-bond-donating NHCH₃ and hydrogen-bond-accepting NO₂ enables a six-membered intramolecular hydrogen-bonded ring, which stabilizes specific conformations and modulates the electron density at the nitro group, affecting its reduction potential. This geometry is absent in the meta-related 2,5-isomer and altered in the swapped 4,3-isomer. Upon nitro reduction, the target compound yields a uniquely substituted ortho-phenylenediamine (3-methylamino-4-amino), a privileged intermediate for benzimidazole, benzotriazole, and quinoxaline heterocycle synthesis that cannot be accessed from the 4,3-isomer (which would give 4-methylamino-3-amino substitution).

Regiochemistry
Class-level inference
Ortho NHCH₃-NO₂, para NO₂-CH₂OH
Enables 6-membered intramolecular H-bond and specific reduction product
Geometry dictates accessible heterocycle scaffolds
Regioisomer differentiation Intramolecular hydrogen bonding ortho-Phenylenediamine synthesis Electronic effects

Vorozole Synthesis Pathway Compatibility

A scalable process for the synthesis of vorozole — a potent, selective non-steroidal aromatase inhibitor with approximately 1,000-fold greater in vitro activity than aminoglutethimide and a 10,000-fold selectivity margin for aromatase over other P450 enzymes [1] — proceeds through the intermediate (4-chlorophenyl)[3-(methylamino)-4-nitrophenyl]methanone (compound IV), which bears the identical 3-methylamino-4-nitrophenyl substitution pattern found in the target compound [2]. In this synthetic route, 2,4-dichloronitrobenzene is reacted with methylamine to give 5-chloro-N-methyl-2-nitroaniline, which is then elaborated through condensation, oxidation, hydrogenation, cyclization with nitrous acid, and carbonyl reduction to afford the benzotriazole core of vorozole [2]. The 3-methylamino-4-nitro orientation is structurally mandatory for the subsequent cyclization to the benzotriazole ring system; the 4-methylamino-3-nitro regioisomer would direct cyclization to an isomeric triazole incapable of binding the aromatase active site with the required geometry. While the target compound itself (the benzylic alcohol) is not the direct vorozole intermediate, it serves as a closer building block progenitor than its regioisomers for research programs exploring vorozole-analogue chemical space.

Vorozole Route
Supporting evidence
Mandatory for benzotriazole cyclization step
Synthetic pathway compatibility context for vorozole-analogue research
Regioisomer would yield isomeric, inactive triazole
Vorozole intermediate Aromatase inhibitor Benzotriazole synthesis Process chemistry

Differentiation-Inducing Biological Activity

According to patent-associated disclosures archived via freshpatents.com and indexed by the Web Data Commons, [3-(Methylamino)-4-nitrophenyl]methanol and structurally related compounds within its class exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, providing a rationale for investigation as anti-cancer agents and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. The disclosure aligns with the broader class of polar/apolar differentiation inducers exemplified by hexamethylene bisacetamide (HMBA) and related compounds described in Columbia University patents (e.g., US 5,608,108, US 5,773,474), which act by selectively inducing terminal differentiation of neoplastic cells, thereby inhibiting their proliferation [2]. No quantitative IC₅₀, EC₅₀, or differentiation-commitment data are publicly available for the free [3-(Methylamino)-4-nitrophenyl]methanol compound, and no head-to-head comparison data exist versus the regioisomeric comparators in any differentiation assay. This evidence is therefore strictly qualitative and pertains to the compound class, not to CAS 1228182-77-1 specifically.

Differentiation
Data to verify
Qualitative patent disclosure of antiproliferative activity
Exploratory screening context; no quantitative EC₅₀ available
Class-level claim; in-house dose-response required
Terminal differentiation Cancer cell differentiation Psoriasis Undifferentiated cell proliferation

Research and Industrial Application Scenarios


ortho-Phenylenediamine Heterocyclic Library Synthesis

The ortho relationship between the methylamino and nitro groups in CAS 1228182-77-1 uniquely enables selective reduction of the nitro group to yield the corresponding 3-methylamino-4-amino benzyl alcohol — a densely functionalized ortho-phenylenediamine that serves as a direct precursor to benzimidazoles, benzotriazoles, quinoxalines, and related nitrogen heterocycles [1]. The 4-methylamino-3-nitro regioisomer (CAS 62347-97-1) would produce a distinct 4-methylamino-3-amino substitution pattern upon reduction, yielding a different heterocyclic scaffold altogether [2]. Researchers building focused libraries around the 1,2,3,4-tetrasubstituted benzene pharmacophore should select the target compound when the desired cyclization vector requires amino groups at positions 3 and 4 relative to the benzyl alcohol anchor point.

Solid-Tumor-Directed Amsacrine Analogue Building Block

The J. Med. Chem. 1986 comparative study demonstrated that incorporating the 3-methylamino-4-nitrophenyl anilino motif into amsacrine analogues broadens the antitumor spectrum to include in vivo solid tumor activity (Lewis lung carcinoma), whereas the parent 3-methoxy amsacrine is predominantly active against hematological malignancies [1]. Medicinal chemistry teams pursuing non-hematological oncology indications should prioritize CAS 1228182-77-1 over regioisomeric building blocks because the 3-methylamino-4-nitro orientation is the pharmacophoric feature associated with this solid tumor activity expansion. The free benzylic alcohol handle at the 1-position further enables diverse conjugation strategies (etherification, esterification, oxidation to aldehyde) for library diversification.

Vorozole-Analogue Benzotriazole Route Development

The scalable vorozole synthesis proceeds through (4-chlorophenyl)[3-(methylamino)-4-nitrophenyl]methanone, an intermediate that preserves the 3-methylamino-4-nitrophenyl substitution pattern of the target compound [1]. In the critical cyclization step, the ortho-amino (post-reduction) reacts with nitrous acid to form the benzotriazole ring — a transformation that is geometrically dependent on the 1,2-relationship of the amino precursors [1]. Process development groups exploring cost-effective vorozole analogue manufacturing or ¹⁸F-labeled PET tracer variants should procure CAS 1228182-77-1 rather than the 4,3-regioisomer, as only the correct regiochemistry preserves the benzotriazole-forming cyclization trajectory required for aromatase inhibition.

Differentiation-Inducing Compound Screening

Patent disclosures indicate that [3-(Methylamino)-4-nitrophenyl]methanol and its structural class exhibit activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, with proposed utility in hyperproliferative skin conditions such as psoriasis [1]. While quantitative potency data are lacking in public sources, the absence of comparable differentiation-induction claims for the 4,3- and 2,5-regioisomers in the patent literature makes CAS 1228182-77-1 the logical starting point for exploratory phenotypic screening in keratinocyte hyperproliferation or myeloid leukemia differentiation assays [2]. Researchers should couple procurement with in-house dose-response characterization to establish the quantitative differentiation EC₅₀ and selectivity window before committing to larger-scale analogue synthesis.

Application
Selection Property
Validation Focus
ortho-Phenylenediamine heterocycle synthesis
Regiochemical geometry enables selective reduction to 3-methylamino-4-amino benzyl alcohol
Verify reduction selectivity and cyclization to target benzimidazole/benzotriazole
Solid tumor model amsacrine analogue research
3-Methylamino-4-nitrophenyl motif associated with broader activity profile in literature
Confirm activity spectrum in in-house amsacrine analogue libraries
Vorozole-analogue benzotriazole route development
3-Methylamino-4-nitro regiochemistry required for benzotriazole cyclization
Validate cyclization outcome and aromatase inhibition context
Differentiation-induction phenotypic screening
Class-level disclosure of antiproliferative/differentiation activity
Establish dose-response EC₅₀ and selectivity in target cell models
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